Bolmantalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

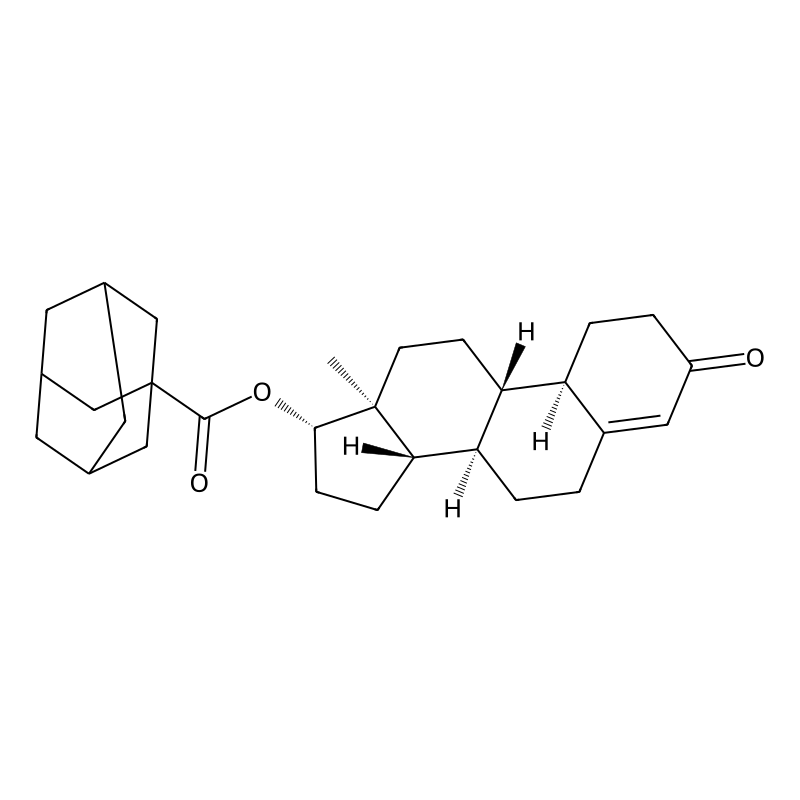

Bolmantalate is a synthetic compound classified as an anabolic steroid, specifically an ester of nandrolone. Its chemical formula is and it features a unique adamantane moiety, which distinguishes it from other nandrolone esters. This compound is primarily studied for its potential androgenic and anabolic effects, making it of interest in both biological and medicinal research contexts. Although Bolmantalate has not been marketed for therapeutic use, its structure and properties suggest possible applications in the field of anabolic steroids.

The synthesis of Bolmantalate involves the esterification of nandrolone with adamantane-1-carboxylic acid. This process typically requires a strong acid catalyst to facilitate the reaction. The general steps for synthesizing Bolmantalate are as follows:

- Preparation of Reactants: Obtain nandrolone and adamantane-1-carboxylic acid.

- Esterification Reaction: Combine the two reactants in the presence of a strong acid catalyst under controlled conditions.

- Purification: After the reaction is complete, the product is purified to obtain Bolmantalate in high yield and purity.

Bolmantalate shares structural similarities with other nandrolone esters but is distinguished by its adamantane moiety. Here are some similar compounds:

- Nandrolone Decanoate: A long-acting nandrolone ester known for promoting muscle growth.

- Nandrolone Phenylpropionate: A shorter-acting nandrolone ester that also enhances muscle mass.

- Nandrolone Laurate: Another nandrolone ester with varying pharmacokinetic properties.

Comparison TableCompound Unique Features Duration of Action Bolmantalate Contains adamantane moiety Intermediate Nandrolone Decanoate Long-chain ester Long-lasting Nandrolone Phenylpropionate Short-chain ester Shorter duration Nandrolone Laurate Varies in pharmacokinetics Variable

| Compound | Unique Features | Duration of Action |

|---|---|---|

| Bolmantalate | Contains adamantane moiety | Intermediate |

| Nandrolone Decanoate | Long-chain ester | Long-lasting |

| Nandrolone Phenylpropionate | Short-chain ester | Shorter duration |

| Nandrolone Laurate | Varies in pharmacokinetics | Variable |

The unique adamantane structure of Bolmantalate may confer distinct properties that could influence its efficacy and safety profile compared to these other nandrolone derivatives. Further research into these comparisons could elucidate the unique advantages or disadvantages of using Bolmantalate in clinical or research settings.

Bolmantalate exhibits a complex two-dimensional molecular architecture characterized by the conjugation of two distinct structural components: a nandrolone steroid backbone and an adamantane carboxylate moiety [1]. The molecular formula C29H40O3 indicates a molecular weight of 436.6 grams per mole, which reflects the substantial complexity of this steroid ester compound [1] [2]. The systematic name [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] adamantane-1-carboxylate describes the specific connectivity pattern and spatial arrangement of atoms within the molecular framework [1] [3].

The steroid component consists of the characteristic four-ring cyclopenta[a]phenanthrene system, with the A ring containing a ketone functional group at position 3 [4] [3]. This structural feature is common to the nandrolone class of anabolic steroids, where the absence of the 19-methyl group distinguishes it from testosterone derivatives [4]. The D ring bears a hydroxyl group at the 17β position, which serves as the attachment point for the adamantane carboxylate ester [1] [3].

The adamantane portion represents a tricyclic saturated hydrocarbon cage structure with the chemical designation tricyclo[3.3.1.13,7]decane [1]. This highly symmetrical cage structure possesses unique three-dimensional properties that contribute significantly to the overall molecular architecture [5]. The carboxylate functional group serves as the bridging element between the steroid nucleus and the adamantane cage, forming an ester linkage that significantly alters the pharmacokinetic properties of the parent steroid [6].

Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of Bolmantalate are governed by the rigid structural constraints imposed by both the steroid backbone and the adamantane cage system [7]. The steroid nucleus adopts the typical chair and envelope conformations observed in similar anabolic steroid structures [8]. The A ring exhibits a sofa-half-chair conformation, while the B and C rings maintain chair conformations, and the D ring adopts an envelope conformation [8]. These conformational preferences are dictated by the minimization of steric strain and the optimization of bond angles throughout the tetracyclic system.

The adamantane component contributes exceptional rigidity to the overall molecular structure due to its diamond-like lattice framework [9] [10]. This tricyclic cage structure exhibits high symmetry with Td point group characteristics, containing only two types of equivalent positions: four equivalent bridgehead carbons and six equivalent methylene carbons [9]. The adamantane moiety restricts rotational freedom around the ester linkage, thereby influencing the overall conformational behavior of the compound.

Molecular modeling studies indicate that the ester linkage between the steroid 17β-hydroxyl group and the adamantane-1-carboxylic acid adopts specific preferred conformations [11]. The carbonyl group of the ester tends to be stabilized in positions that minimize steric interactions with adjacent alkyl hydrogen atoms on the steroid backbone [11]. This conformational preference is consistent with observed patterns in other steroid esters, where the ester carbonyl group often eclipses secondary hydrogen atoms to achieve optimal stabilization [11].

The overall molecular volume and shape are significantly influenced by the adamantane substitution pattern. The calculated complexity value of 828 reflects the intricate three-dimensional architecture and the numerous stereocenters present in the molecule [1]. The topological polar surface area of 43.4 Ų indicates limited polar character, which is consistent with the lipophilic nature expected for this type of steroid ester [1].

Crystalline Structure and Polymorphic Forms

The crystalline structure analysis of Bolmantalate reveals specific packing arrangements that are influenced by both the steroid backbone geometry and the adamantane cage structure [7]. The absolute stereochemistry is well-defined with six defined stereocenters and no E/Z centers, indicating a single configurational isomer [7]. The compound crystallizes with specific intermolecular interactions that stabilize the solid-state structure.

Comparison with related nandrolone esters provides insight into the potential polymorphic behavior of Bolmantalate [8]. Nandrolone esters typically crystallize in various space groups, including rare non-centrosymmetric forms such as trigonal P3121 and tetragonal P43212 [8]. The phenylpropionate ester of nandrolone, for example, crystallizes in a tetragonal system with space group P43212, possessing unusual lattice parameters with a very long c-axis [12]. The cypionate ester adopts an orthorhombic P212121 space group, while the undecanoate form crystallizes in a monoclinic P21 space group [8].

The intermolecular energy calculations for related nandrolone esters reveal that crystal packing is primarily stabilized through dispersion forces rather than specific hydrogen bonding interactions [13]. The total intermolecular energies range from -57.7 kJ/mol for shorter esters to -195.0 kJ/mol for longer chain esters [13]. The incorporation of bulky substituents like adamantane is expected to influence these energetic considerations significantly, potentially leading to different polymorphic forms compared to simpler aliphatic esters.

Crystal structure determinations using X-ray diffraction methods would be expected to reveal specific packing motifs for Bolmantalate [14]. The powder X-ray diffraction patterns would show characteristic reflections corresponding to the specific crystal system and space group adopted by this compound [14]. Thermal analysis techniques such as differential scanning calorimetry would identify transition temperatures between potential polymorphic forms, similar to the endothermic and exothermic transitions observed in other steroid compounds [15].

Electronic Configuration and Orbital Hybridization

The electronic configuration of Bolmantalate is characterized by the hybridization states of carbon atoms throughout both the steroid backbone and the adamantane cage structure [16] [10]. The majority of carbon atoms in the molecule adopt sp3 hybridization, reflecting the saturated nature of both structural components [16]. This sp3 hybridization results in tetrahedral geometry around carbon centers with bond angles of approximately 109.5 degrees [16].

The steroid nucleus contains both sp3 and sp2 hybridized carbon atoms [17]. The carbon atoms in the A, B, C, and D rings are predominantly sp3 hybridized, reflecting their saturated cyclic nature [17]. However, the presence of the α,β-unsaturated ketone system in the A ring introduces sp2 hybridization at specific positions [17]. The C4-C5 double bond involves sp2 hybridized carbons that adopt planar geometry with bond angles of approximately 120 degrees [17].

The carbonyl carbon at position 3 exhibits sp2 hybridization with trigonal planar geometry [17]. This carbon forms one π-bond with the oxygen atom through the overlap of unhybridized p orbitals, while the σ-bonding framework involves sp2 hybrid orbitals [17]. The ester carbonyl carbon in the adamantane carboxylate portion similarly adopts sp2 hybridization with comparable electronic characteristics [1].

The adamantane cage structure consists entirely of sp3 hybridized carbon atoms, contributing to its exceptional structural rigidity [18] [10]. Each carbon atom in the adamantane framework utilizes four sp3 hybrid orbitals to form tetrahedral arrangements with neighboring atoms [10]. This consistent hybridization pattern throughout the cage structure results in uniform C-C bond lengths and bond angles, contributing to the high symmetry of the adamantane moiety [9].

The electronic properties are further influenced by the ester linkage, which introduces resonance stabilization between the carbonyl group and the adjacent oxygen atom [6]. The oxygen atom attached to the steroid backbone possesses two lone pairs of electrons that can participate in resonance interactions with the carbonyl π-system [6]. This delocalization affects the electronic distribution throughout the ester functional group and influences the overall molecular reactivity.